molecular formula C20H21NO7 B12161129 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12161129
M. Wt: 387.4 g/mol
InChI Key: LQNIKIMHRKNXOO-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes furan, hydroxy, methoxy, and pyrrolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.

    Introduction of the hydroxy and methoxy groups: This step involves the selective hydroxylation and methoxylation of the aromatic ring, which can be carried out using reagents such as hydrogen peroxide and methanol in the presence of a catalyst.

    Cyclization to form the pyrrolone ring: The final step involves the cyclization of the intermediate compounds to form the pyrrolone ring. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group on the aromatic ring.

    4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(propyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group on the propyl chain.

Uniqueness

The presence of both methoxy groups on the aromatic ring and the propyl chain in 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity, solubility, and interactions with molecular targets.

Properties

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO7/c1-26-9-4-8-21-17(12-6-7-13(22)15(11-12)27-2)16(19(24)20(21)25)18(23)14-5-3-10-28-14/h3,5-7,10-11,17,22,24H,4,8-9H2,1-2H3

InChI Key

LQNIKIMHRKNXOO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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